Diethyl Diethylmalonate (CAS 77-25-8): A Comprehensive Technical Guide
Diethyl Diethylmalonate (CAS 77-25-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl diethylmalonate (CAS 77-25-8) is a disubstituted derivative of diethyl malonate, a versatile reagent in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary application in the synthesis of barbiturates, particularly barbital (B3395916). Spectroscopic data and safety information are also presented. The document is intended to be a comprehensive resource for chemists and pharmacologists working with this compound.
Chemical and Physical Properties
Diethyl diethylmalonate is a colorless liquid with a faint, fruity odor. It is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2]
Table 1: Physical and Chemical Properties of Diethyl Diethylmalonate
| Property | Value | Reference(s) |
| CAS Number | 77-25-8 | [1] |
| Molecular Formula | C₁₁H₂₀O₄ | [1] |
| Molecular Weight | 216.27 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 0.99 g/mL at 25 °C | [4] |
| Boiling Point | 228-230 °C | [4] |
| Refractive Index | n20/D 1.423 | [4] |
| Flash Point | 94 °C (201 °F) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents. | [5] |
Synthesis of Diethyl Diethylmalonate
The synthesis of diethyl diethylmalonate is a classic example of the malonic ester synthesis, involving the sequential alkylation of diethyl malonate.[6] The process utilizes a strong base to deprotonate the acidic α-carbon of diethyl malonate, followed by nucleophilic attack on an ethyl halide. This process is repeated to introduce the second ethyl group.
Experimental Protocol: Synthesis of Diethyl Diethylmalonate
This protocol describes the dialkylation of diethyl malonate to yield diethyl diethylmalonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl iodide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (28.8 g) in absolute ethanol (380 mL) in two portions. This reaction is exothermic and should be carried out with caution.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (100 g). Subsequently, add ethyl iodide (97.5 g) dropwise through the dropping funnel. The reaction mixture is then heated to reflux.
-
Second Alkylation: After the first alkylation is complete (indicated by a neutral pH), the second portion of sodium (14.4 g) is dissolved in the remaining absolute ethanol (190 mL) and added to the reaction mixture. Following this, an equivalent amount of ethyl iodide (97.5 g) is slowly added. The mixture is then refluxed overnight.[6]
-
Work-up: After the reaction is complete, the ethanol is removed by distillation. The residue is then treated with water and extracted with diethyl ether.[6]
-
Purification: The ethereal layer is separated, dried over anhydrous sodium sulfate, and the ether is removed under reduced pressure. The crude diethyl diethylmalonate is then purified by vacuum distillation, collecting the fraction boiling at 220-222 °C.[6]
Diagram 1: Synthesis of Diethyl Diethylmalonate Workflow
Caption: Workflow for the Synthesis of Diethyl Diethylmalonate.
Application in the Synthesis of Barbital
A primary and historically significant application of diethyl diethylmalonate is in the synthesis of the barbiturate (B1230296) drug, barbital.[7] This involves a condensation reaction with urea (B33335) in the presence of a strong base.
Experimental Protocol: Synthesis of Barbital
This protocol details the synthesis of barbital from diethyl diethylmalonate and urea.
Materials:
-
Diethyl diethylmalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Reaction Setup: Dissolve sodium (16 g) in absolute ethanol (300 g) in a suitable reaction vessel. After cooling to room temperature, add diethyl diethylmalonate (50 g).[8]
-
Condensation: Add pulverized and dried urea (20 g) to the mixture and warm gently to dissolve. The reaction mixture is then heated in an autoclave at 108 °C for 5 hours.[8]
-
Isolation of the Sodium Salt: The precipitated sodium salt of barbital is collected by filtration and washed with ethanol.[8]
-
Formation of Barbital: The sodium salt is dissolved in water, and barbital is precipitated by the addition of concentrated hydrochloric acid.[8]
-
Purification: The crude barbital is purified by recrystallization from water to yield the final product.[8]
Diagram 2: Synthetic Pathway to Barbital
Caption: Synthetic Pathway to Barbital.
Spectroscopic Data
The structural elucidation of diethyl diethylmalonate is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for Diethyl Diethylmalonate
| Spectrum | Key Peaks/Signals | Reference(s) |
| ¹H NMR | δ (ppm): 0.82 (t, 6H), 1.25 (t, 6H), 1.92 (q, 4H), 4.18 (q, 4H) | [9] |
| IR (cm⁻¹) | ~2970 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch) | [3][10] |
| Mass Spec (m/z) | 216 (M+), 188, 171, 143, 115, 69, 29 | [1] |
Safety and Handling
Diethyl diethylmalonate is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation.[1] Use in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from sources of ignition.
Mechanism of Action of Barbital (A Downstream Product)
While diethyl diethylmalonate itself does not have a direct pharmacological role in signaling pathways, its derivative, barbital, is a central nervous system depressant. Barbital enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuron, inhibiting the firing of new action potentials and resulting in sedative and hypnotic effects.
Diagram 3: Barbital's Mechanism of Action
Caption: Barbital's Mechanism of Action on the GABAa Receptor.
Conclusion
Diethyl diethylmalonate is a valuable chemical intermediate with well-established synthetic utility, particularly in the production of barbiturates. This guide has provided a detailed overview of its properties, synthesis, and applications, along with relevant experimental protocols and safety information, to support its use in research and development.
References
- 1. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DIETHYL DIETHYLMALONATE(77-25-8) IR Spectrum [chemicalbook.com]
- 4. Diethyl diethylmalonate [webbook.nist.gov]
- 5. Diethyl malonate [webbook.nist.gov]
- 6. prepchem.com [prepchem.com]
- 7. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR [m.chemicalbook.com]
- 10. Diethyl diethylmalonate [webbook.nist.gov]
